molecular formula C15H13NO3 B8098297 b-Oxo-2-pyridinepropanoic acid benzyl ester

b-Oxo-2-pyridinepropanoic acid benzyl ester

Cat. No.: B8098297
M. Wt: 255.27 g/mol
InChI Key: WVUOFESAXUJSPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of b-Oxo-2-pyridinepropanoic acid benzyl ester typically involves the reaction of 2-pyridinepropanoic acid with benzyl alcohol in the presence of a dehydrating agent . One common method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent, which facilitates the formation of benzyl esters under mild conditions . The reaction is usually carried out in an organic solvent such as toluene or trifluoro-toluene, and the product is purified by crystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

b-Oxo-2-pyridinepropanoic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

b-Oxo-2-pyridinepropanoic acid benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of b-Oxo-2-pyridinepropanoic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

b-Oxo-2-pyridinepropanoic acid benzyl ester is unique due to its combination of a pyridine ring and a benzyl ester group, which imparts specific chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for research in various fields .

Properties

IUPAC Name

benzyl 3-oxo-3-pyridin-2-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(13-8-4-5-9-16-13)10-15(18)19-11-12-6-2-1-3-7-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUOFESAXUJSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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